- Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors, RSC Advances, 2016, 6(115), 114879-114888

Cas no 97-51-8 (5-Nitrosalicylaldehyde)

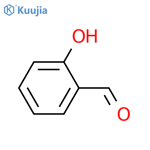

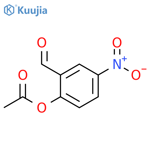

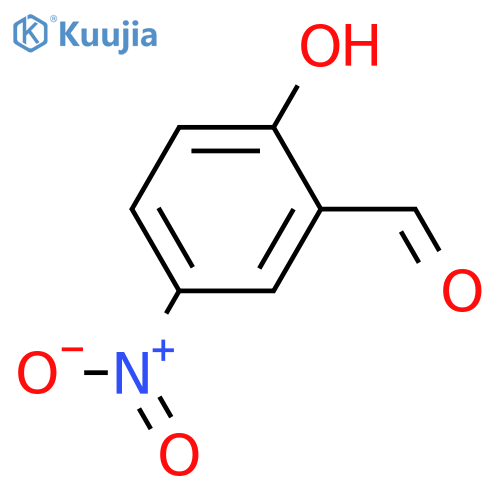

5-Nitrosalicylaldehyde structure

Nombre del producto:5-Nitrosalicylaldehyde

Número CAS:97-51-8

MF:C7H5NO4

Megavatios:167.118901968002

MDL:MFCD00007337

CID:34903

PubChem ID:66808

5-Nitrosalicylaldehyde Propiedades químicas y físicas

Nombre e identificación

-

- 2-Hydroxy-5-nitrobenzaldehyde

- 5-NITROSALICALDEHYDE

- AKOS 90780

- BENZALDEHYDE, 2-HYDROXY-5-NITRO-

- TIMTEC-BB SBB003885

- 2-Hydroxy5-Nitrobenzaldehyae(5-nitrosalicylaldehyde)

- 2-hydroxy-5-nitro-benzaldehyd

- 5-nitro-salicylaldehyd

- -Nitro-2-hydroxybenzaldehyde

- Salicylaldehyde, 5-nitro-

- 5-Nitrosalicylaldehdye

- 5-Nitrosalicyaldehyde

- 2-NITROSALICYLALDEHYDE

- 5-NITROSOSALICYLALDEHYDE

- 5-NITROSALICLALDEHYDE

- Hydroxy-5-nitrobenzaldehyde,

- 5-Nitrosalicylaldehyde

- 5-Nitrosalicylaldehy

- 5NSA

- 2-HYDROXY 5-NITROBENZALDEHYDE

- 2-Hydroxy-5-nitrobenzaldehyde (ACI)

- Salicylaldehyde, 5-nitro- (6CI, 7CI, 8CI)

- 2-Formyl-4-nitrophenol

- 2-Hydroxy-5-nitrobenzaldehye

- 5-Nitro-2-hydroxybenzaldehyde

- 5-Nitrosalicylaladhyde

- 6-Hydroxy-3-nitrobenzaldehyde

- NSC 881

- NSC 97387

- 2-Hydroxy-5-nitrobenzaldehyde,98%

- UNII-ZJ6GGT3K66

- 2-Hydroxy-5-nitro-benzaldehyde

- SY004427

- NSC881

- MFCD00007337

- N0255

- CS-M1907

- ZJ6GGT3K66

- BBL000323

- AKOS000108208

- AH-034/32841024

- PS-6254

- AC-3345

- EN300-18390

- DB-004004

- DTXSID6059154

- SCHEMBL79298

- F11283

- CHEMBL3660344

- US8614253, .3-39

- 2-Hydroxy-5-nitrobenzaldehyde, 98%

- NSC-881

- EINECS 202-587-0

- NS00040518

- GEO-01539

- F2191-0160

- NSC-97387

- BDBM111008

- Salicylaldehyde, 5-nitro-(6CI,7CI,8CI)

- Z57160172

- STK346021

- Oprea1_813586

- DTXCID0049024

- PD129677

- Q-200288

- 97-51-8

- AI3-52608

- 5-nitro-2-hydroxy-benzaldehyde

- 5-nitro salicylaldehyde

-

- MDL: MFCD00007337

- Renchi: 1S/C7H5NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10H

- Clave inchi: IHFRMUGEILMHNU-UHFFFAOYSA-N

- Sonrisas: O=CC1C(O)=CC=C([N+](=O)[O-])C=1

- Brn: 512565

Atributos calculados

- Calidad precisa: 167.021858g/mol

- Carga superficial: 0

- XLogP3: 2

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 4

- Cuenta de enlace giratorio: 1

- Masa isotópica única: 167.021858g/mol

- Masa isotópica única: 167.021858g/mol

- Superficie del Polo topológico: 83.1Ų

- Recuento de átomos pesados: 12

- Complejidad: 188

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

- Recuento de constructos de variantes mutuas: 4

- Carga superficial: 0

Propiedades experimentales

- Color / forma: Not available

- Denso: 1.5216 (rough estimate)

- Punto de fusión: 125-128 °C (lit.)

- Punto de ebullición: 295.67°C (rough estimate)

- Punto de inflamación: 137.3°C

- índice de refracción: 1.6280 (estimate)

- Coeficiente de distribución del agua: Soluble in water (partly).

- PSA: 83.12000

- Logp: 1.63610

- Sensibilidad: Air & Light Sensitive

- Disolución: Not available

5-Nitrosalicylaldehyde Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H302,H315,H319

- Declaración de advertencia: P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 36/38

- Instrucciones de Seguridad: S26-S36-S37/39

- Rtecs:CU6675000

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C

- Términos de riesgo:R22; R36/37/38

- TSCA:Yes

5-Nitrosalicylaldehyde Datos Aduaneros

- Código HS:2913000090

- Datos Aduaneros:

China Customs Code:

2913000090Overview:

2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

5-Nitrosalicylaldehyde PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N145A-100g |

5-Nitrosalicylaldehyde |

97-51-8 | 98% | 100g |

¥465.0 | 2022-06-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047538-100g |

5-Nitrosalicylaldehyde |

97-51-8 | 98% | 100g |

¥193.00 | 2024-04-23 | |

| TRC | N520950-5g |

5-Nitrosalicylaldehyde |

97-51-8 | 5g |

$ 127.00 | 2023-09-06 | ||

| Enamine | EN300-18390-10.0g |

2-hydroxy-5-nitrobenzaldehyde |

97-51-8 | 95% | 10g |

$32.0 | 2023-04-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N109087-10g |

5-Nitrosalicylaldehyde |

97-51-8 | 97% | 10g |

¥49.90 | 2023-09-01 | |

| Ambeed | A151323-100g |

2-Hydroxy-5-nitrobenzaldehyde |

97-51-8 | 98% | 100g |

$52.0 | 2025-02-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047538-25g |

5-Nitrosalicylaldehyde |

97-51-8 | 98% | 25g |

¥46.00 | 2024-04-23 | |

| Oakwood | 013603-10g |

2-Hydroxy-5-nitrobenzaldehyde |

97-51-8 | 98% | 10g |

$17.00 | 2024-07-19 | |

| Oakwood | 013603-100g |

2-Hydroxy-5-nitrobenzaldehyde |

97-51-8 | 98% | 100g |

$82.00 | 2024-07-19 | |

| Alichem | A014000394-250mg |

2-Hydroxy-5-nitrobenzaldehyde |

97-51-8 | 97% | 250mg |

$480.00 | 2023-08-31 |

5-Nitrosalicylaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid ; 15 h, 85 °C; 85 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 5, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 5, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Nitric acid Solvents: Acetic acid , Water ; 6 h, rt

Referencia

- Design, synthesis, biological evaluation of substituted benzofurans as DNA gyrase B inhibitors of Mycobacterium tuberculosis, Bioorganic & Medicinal Chemistry, 2014, 22(17), 4924-4934

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform

Referencia

- Demethylation of some aryl methyl ethers and selective demethylation of some pyrones by the use of iodotrimethylsilane, International Journal of Chemistry (Calcutta, 2001, 11(2), 75-85

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-decyl-, (T-4)-chlorotrioxochromate(1-) (1:… ; 8 min, rt

Referencia

- Oxidation of alcohols with 1-decyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate under conventional and solvent-free conditions, Russian Journal of Organic Chemistry, 2006, 42(6), 844-848

Métodos de producción 5

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Methanesulfonic acid , Alumina , Magnesium nitrate hexahydrate ; > 1 min

1.2 40 min, rt

1.2 40 min, rt

Referencia

- Al2O3/MeSO3H (AMA) as a novel heterogeneous system for the nitration of aromatic compounds by magnesium nitrate hexahydrate, Journal of Chemical Research, 2008, (12), 722-724

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Silica , Water , Silicon tetrachloride Solvents: Hexane ; 0.5 h, reflux

Referencia

- Silica chloride/wet SiO2 as a novel heterogeneous system for deprotection of oximes, hydrazones, and semicarbazones, Synthetic Communications, 2003, 33(11), 1839-1844

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Zinc nitrate Solvents: Water , Polyethylene glycol ; 3 - 4 min

Referencia

- Ultrasonic and microwave effects in polyethylene glycol-bound metal nitrate initiated nitration of aromatic compounds under acid free conditions, Green Chemistry Letters and Reviews, 2015, 8(3-4), 50-55

Métodos de producción 9

Métodos de producción 10

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Sulfuric acid Catalysts: 1-Methylimidazole ; 30 min, rt → 80 °C; 4 h, rt

Referencia

- Method for preparing 5-nitrosalicylaldehyde under catalysis of heteropolyacid acidic ionic liquid, China, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: 2-Aminophenol (reaction products with poysalicylaldehyde and complexes with manganese acetate) , Manganese acetate tetrahydrate (complexes with polysalicylaldehyde schiff base) , Benzaldehyde, 5-(chloromethyl)-2-hydroxy-, homopolymer (reaction products with 2-aminophenol and complexes with manganese acetate) Solvents: Ethanol ; 42 min, 1 atm, rt

Referencia

- Direct preparation of oximes and Schiff bases by oxidation of primary benzylic or allylic alcohols in the presence of primary amines using Mn(III) complex of polysalicylaldehyde as an efficient and selective heterogeneous catalyst by molecular oxygen, Journal of the Iranian Chemical Society, 2017, 14(9), 1917-1933

Métodos de producción 13

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Sodium hypochlorite Catalysts: 2506520-37-0 (cobalt complexes) Solvents: Water ; 40 min, rt

Referencia

- Catalytic oxidation of alcohols and alkyl benzenes to carbonyls using Fe3O4@SiO2@(TEMPO)-co-(Chlorophyll-CoIII) as a bi-functional, self-co-oxidant nanocatalyst, Green Chemistry, 2020, 22(19), 6600-6613

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: 1-Propanol Catalysts: Cupric chloride Solvents: 1-Propanol

Referencia

- Method for preparation of hydroxy compounds and catalyst for its preparation, Japan, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol ; rt → 78 °C; 2 h, 78 °C

Referencia

- Method for synthesizing mesalazine, China, , ,

Métodos de producción 17

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) Catalysts: Aluminum chloride Solvents: Acetonitrile ; 1.5 h, reflux

Referencia

- Oxidation of alcohols with 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate (BAAOCC) under non-aqueous conditions, Indian Journal of Chemistry, 2005, (2005), 577-580

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Phosphonium, methyltriphenyl-, salt with peroxydisulfuric acid ([(HO)S(O)2]2O2) … Solvents: Acetonitrile ; 5 s, reflux

Referencia

- Methyltriphenylphosphonium peroxydisulfate (MTPPP): A mild and inexpensive reagent for the cleavage of oximes, phenylhydrazones and 2,4-dinitrophenylhydrazones to the corresponding carbonyl compounds under non-aqueous conditions, Journal of the Iranian Chemical Society, 2008, ,

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) ; 8 min, rt

Referencia

- Solid state oxidation of alcohols using 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate, Bulletin of the Korean Chemical Society, 2004, 25(8), 1238-1240

5-Nitrosalicylaldehyde Raw materials

- 2-(Hydroxymethyl)-4-nitrobenzenol

- Hydrazinecarboxamide, 2-[(2-hydroxy-5-nitrophenyl)methylene]-

- 2-Chlorobenzaldehyde

- 2-Hydroxybenzaldehyde

- 1',3',3'-Trimethyl-6-nitrospirochromene-2,2'-indoline

- Benzaldehyde, 2-(acetyloxy)-5-nitro-

- Benzaldehyde,2-hydroxy-5-nitro-, oxime

- 2-Methoxy-5-nitrobenzaldehyde

5-Nitrosalicylaldehyde Preparation Products

5-Nitrosalicylaldehyde Literatura relevante

-

1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Liying Cui,Junhu Zhang,Xuemin Zhang,Yunfeng Li,Zhanhua Wang,Hainan Gao,Tieqiang Wang,Shoujun Zhu,Hailing Yu,Bai Yang Soft Matter, 2012,8, 10448-10456

97-51-8 (5-Nitrosalicylaldehyde) Productos relacionados

- 5274-70-4(2-hydroxy-3-nitro-benzaldehyde)

- 65-49-6(4-Aminosalicylic acid)

- 81-55-0(1,8-Dihydroxy-4,5-dinitro-9,10-anthracenedione)

- 25016-02-8(2-Methoxy-5-nitrobenzaldehyde)

- 85-38-1(2-hydroxy-3-nitro-benzoic acid)

- 52924-54-6(2,3-Dihydroxy-5-nitrobenzaldehyde)

- 1803896-31-2(5-Difluoromethoxy-1H-benzimidazole)

- 1353977-18-0(2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester)

- 2060039-39-4(4-4-(propan-2-yl)cyclohexyl-2H-1,2,3-triazole)

- 1312022-82-4(N-[(S)-2'-Amino-1,1'-binaphthalen-2-yl]-N'-[(9R)-6'-methoxycinchonan-9-yl]thiourea)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:97-51-8)5-Nitrosalicylaldehyde

Pureza:99%

Cantidad:1kg

Precio ($):296.0